
1-Amino-2-cyclopropylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-Amino-2-cyclopropylpropan-2-ol is not directly mentioned in the provided papers; however, the papers discuss various cyclopropane and aminocyclopropane derivatives, which are structurally related to the compound . These derivatives are of significant interest due to their potential biological activities and their use in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of cyclopropane derivatives is a topic of interest in several studies. For instance, the intermolecular cyclopropanation of olefins with Fischer dialkylaminocarbene complexes has been reported to yield 1-aminocyclopropanecarboxylic acid derivatives with high diastereoselectivity . Additionally, the synthesis of 1,1-cyclopropane aminoketones has been achieved through a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts . The synthesis of cyclopropene α-amino acids via enantioselective desymmetrization of cyclopropene bis-carboxylic acid derivatives has also been described, demonstrating the stability of these amino acids under harsh reaction conditions .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is crucial for their reactivity and potential applications. For example, the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones leads to the formation of 2,4-cyclopentadien-1-ols, showcasing the regioselective ring-opening of 1-aminocyclopropene intermediates . The crystal structures of β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid reveal a ribbon-type arrangement of eight-membered H-bonded rings, indicating the influence of the cyclopropane unit on the secondary structure .
Chemical Reactions Analysis
Cyclopropane derivatives undergo various chemical reactions that are useful in synthetic chemistry. The conversion of 1,1-cyclopropane aminoketones into 2-benzoyl quinolines has been demonstrated, utilizing a methodology that could be applied to the synthesis of complex heterocyclic compounds . The reactivity of cyclopropene intermediates with diketones to afford cyclopentadienols is another example of the chemical transformations that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid and its derivatives have been analyzed, with attention given to the synthesis of individual stereoisomers and their potential biological activities . The synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid has also been described, which could have implications for the study of the physical and chemical properties of fluorinated amino acids .
Scientific Research Applications
Synthesis and Antimalarial Activity
1-Amino-2-cyclopropylpropan-2-ol derivatives have been synthesized and evaluated for their antimalarial activities. Microwave-assisted ring opening of epoxides with various amines was used to create a library of beta-amino alcohols. Many of these compounds showed micromolar potency against two strains of malaria, Plasmodium falciparum FCR3 and 3D7, with IC50 values between 1 and 10 microM (Robin et al., 2007).
Microbial Metabolism in Escherichia coli
Research has explored the microbial metabolism of amino ketones like 1-aminopropan-2-ol in Escherichia coli. The study focused on the oxidation of dl-1-aminopropan-2-ol to aminoacetone and found that certain compounds acted as inhibitors. This study provides insights into the metabolic roles of various enzymes involved in this process (Turner, 1967).
Biosynthesis and Chemical Synthesis
Research into the biosynthesis and chemical synthesis of related compounds includes the study of cyclopropanation of 3,3-diaryl-2-propen-1-ols, which leads to cyclopropylmethanols. These studies help in understanding the structural and chemical properties of related amino alcohols (Miura, Murakami, & Imai, 2006).
Antifungal and Antibacterial Activities
Compounds structurally related to 1-Amino-2-cyclopropylpropan-2-ol have shown significant antifungal and antibacterial activities. For instance, certain synthesized amides exhibited notable antimicrobial properties against a range of bacteria (Hossain et al., 2004).
Industrial Applications
In industrial contexts, derivatives of 1-Amino-2-cyclopropylpropan-2-ol can be used in the synthesis of various compounds. For example, the creation of novel boracycles from 2-amino-2-methylpropan-1-ol and borane methyl sulfide demonstrates the versatility of these compounds in chemical reactions (Baum, Goldberg, & Srebnik, 2006).
properties
IUPAC Name |
1-amino-2-cyclopropylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8,4-7)5-2-3-5/h5,8H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDJRLLXPKWQLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610830 |
Source


|
| Record name | 1-Amino-2-cyclopropylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-cyclopropylpropan-2-ol | |
CAS RN |
868851-43-8 |
Source


|
| Record name | 1-Amino-2-cyclopropylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-2-cyclopropylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

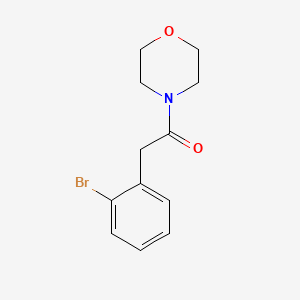
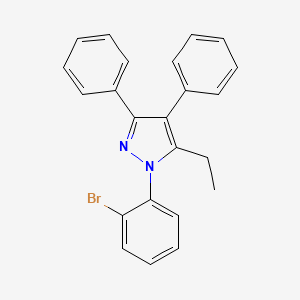
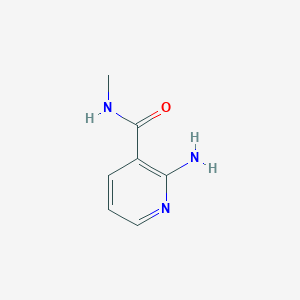
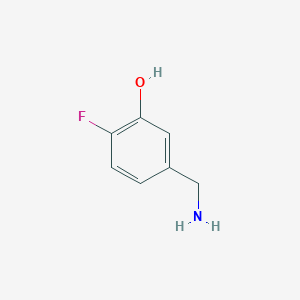
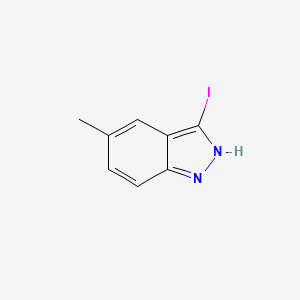
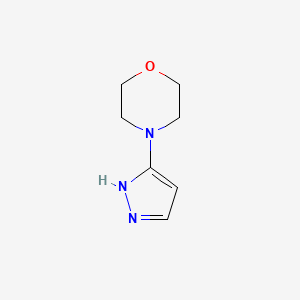

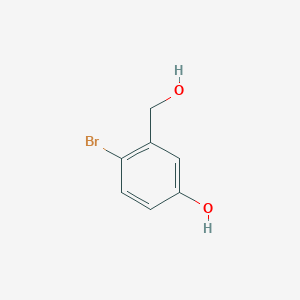
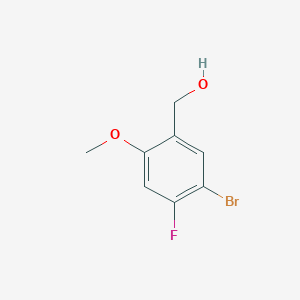
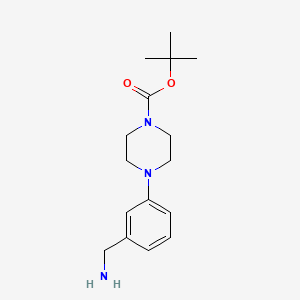
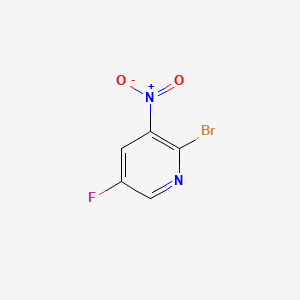
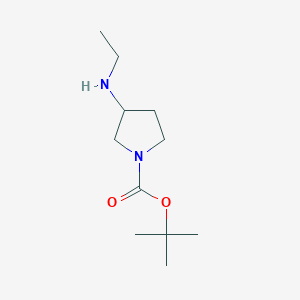

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)